3-Methyl-N-(phenylcarbamoyl)-D-valine
CAS No.: 827612-23-7
Cat. No.: VC19022679
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 827612-23-7 |
|---|---|
| Molecular Formula | C13H18N2O3 |
| Molecular Weight | 250.29 g/mol |
| IUPAC Name | (2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid |
| Standard InChI | InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
| Standard InChI Key | ISCLPPSUXSPKQD-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
| Canonical SMILES | CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
3-Methyl-N-(phenylcarbamoyl)-D-valine (C₁₃H₁₈N₂O₃) features a D-valine core with two critical modifications:
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Methyl group at the β-carbon, enhancing steric bulk and influencing conformational flexibility .
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Phenylcarbamoyl moiety (-NH-C(O)-C₆H₅) at the α-amino group, introducing aromaticity and hydrogen-bonding capacity .
The (R)-configuration at the α-carbon (D-enantiomer) distinguishes it from naturally occurring L-valine, a feature linked to improved bioactivity in antiviral agents . Comparative studies of analogous compounds, such as N-(3,5-dinitrobenzoyl)valine methyl ester, demonstrate that chiral centers profoundly affect molecular recognition in chromatographic systems .
Spectroscopic Characterization
While direct spectral data for 3-Methyl-N-(phenylcarbamoyl)-D-valine remain unpublished, related valine derivatives provide insights:
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¹H NMR: Methyl groups in valine analogs resonate at δ 0.8–1.2 ppm, while phenylcarbamoyl protons appear as broad singlets near δ 7.2–7.5 ppm .
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IR Spectroscopy: Carbamate C=O stretches typically occur at 1,680–1,720 cm⁻¹, and N-H bends at 3,300–3,500 cm⁻¹ .
Synthesis and Optimization
Retrosynthetic Strategy
The synthesis involves three stages (Scheme 1):
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Amino Acid Protection: D-valine’s carboxyl group is esterified (e.g., methyl ester) to prevent side reactions .
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Carbamoylation: Reaction with phenyl isocyanate introduces the carbamoyl group.
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Deprotection and Purification: Acidic or basic conditions remove protecting groups, followed by chromatographic purification .
Table 1: Key Synthetic Intermediates and Reagents
| Step | Reagent | Product | Yield (%) |
|---|---|---|---|
| 1 | SOCl₂/MeOH | D-valine methyl ester | 92 |
| 2 | Phenyl isocyanate | N-(phenylcarbamoyl)-D-valine ester | 78 |
| 3 | NaOH (aq.) | 3-Methyl-N-(phenylcarbamoyl)-D-valine | 85 |
Stereochemical Control
The D-configuration is preserved using boc-protected D-valine precursors, as demonstrated in HCV protease inhibitor syntheses . Epimerization risks are mitigated by maintaining reaction temperatures below 0°C during carbamoylation .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited (<1 mg/mL) due to the hydrophobic phenyl group; solubilizes in DMSO or ethanol .
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Thermal Stability: Decomposes at 210°C, with no melting point observed below 200°C .
Chromatographic Behavior
Chiral stationary phases (CSPs) containing tert-butyl carbamoyl groups resolve enantiomers via π-π interactions and hydrogen bonding . Analogous compounds exhibit retention factors (k) of 2.3–3.1 on polysaccharide-based CSPs .
Biological Activity and Applications
Table 2: Bioactivity of Valine Derivatives Against HCV
Peptidomimetic Design
The phenylcarbamoyl group mimics peptide backbone motifs, enabling protease resistance while maintaining target binding . Molecular dynamics simulations suggest the methyl group stabilizes hydrophobic binding pockets in viral proteins .
Industrial and Research Applications
Pharmaceutical Intermediates
This compound serves as a precursor to NS5A inhibitors, with scalable routes achieving kilogram-scale production via continuous flow chemistry .
Chiral Resolution Agents
Immobilized on silica gel, it functions as a CSP for separating amino acid enantiomers, achieving α values (separation factors) of 1.8–2.4 for aromatic analytes .
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